molecular formula C20H21N3O3S B12043570 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate CAS No. 477735-08-3

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate

Cat. No.: B12043570
CAS No.: 477735-08-3
M. Wt: 383.5 g/mol
InChI Key: GRPQUUQCKJZJHP-AXBPCONUSA-N
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Description

4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate: is a chemical compound with the following properties:

    Linear Formula: CHNOS

    CAS Number: 868555-93-5

    Molecular Weight: 353.446 g/mol

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented. it is likely prepared through organic synthesis involving appropriate reagents and conditions. Further research is needed to establish specific methods.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily available for early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

Reactivity:: The compound may undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. Researchers would need to explore suitable protocols for each transformation.

Major Products:: The major products resulting from these reactions would vary based on the specific reaction type and conditions.

Scientific Research Applications

  • Chemistry : As a building block for more complex molecules.
  • Biology : Investigating its interactions with biological systems.
  • Medicine : Exploring its pharmacological properties.
  • Industry : Developing novel materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains unclear. Further studies are necessary to elucidate its molecular targets and pathways involved.

Properties

CAS No.

477735-08-3

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C20H21N3O3S/c1-3-21-20(27)23-22-14-16-9-11-17(18(13-16)25-2)26-19(24)12-10-15-7-5-4-6-8-15/h4-14H,3H2,1-2H3,(H2,21,23,27)/b12-10+,22-14+

InChI Key

GRPQUUQCKJZJHP-AXBPCONUSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

CCNC(=S)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

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